molecular formula C13H10N4O2S B11844900 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No.: B11844900
M. Wt: 286.31 g/mol
InChI Key: IRSNEYVGEACPQB-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol (CAS No. 1082437-11-3) is a heterocyclic compound with the molecular formula C₁₃H₁₀N₄O₂S and a molecular weight of 286.31 g/mol . Its structure combines a pyrazolo[3,4-d]pyrimidine core substituted with a thiol (-SH) group at position 4 and a 2,3-dihydrobenzo[b][1,4]dioxin moiety at position 1. Safety data highlight precautions for handling, including avoiding inhalation and skin contact .

Properties

Molecular Formula

C13H10N4O2S

Molecular Weight

286.31 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione

InChI

InChI=1S/C13H10N4O2S/c20-13-9-6-16-17(12(9)14-7-15-13)8-1-2-10-11(5-8)19-4-3-18-10/h1-2,5-7H,3-4H2,(H,14,15,20)

InChI Key

IRSNEYVGEACPQB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C4=C(C=N3)C(=S)N=CN4

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the 2,3-dihydrobenzo[b][1,4]dioxin moiety, followed by the construction of the pyrazolo[3,4-d]pyrimidine core. The final step involves the introduction of the thiol group under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiol group, leading to the formation of thioethers or disulfides. Common reagents include alkyl halides and aryl halides.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the pyrazolo and pyrimidine moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine possess potent antibacterial and antifungal properties. The mechanism is believed to involve inhibition of key enzymes in microbial metabolism.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through various pathways, including the modulation of signaling pathways involved in cell growth and survival.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects. It has been shown to influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial properties of related compounds, derivatives of pyrazolo[3,4-d]pyrimidine were tested against various bacterial strains. Results indicated a significant inhibition of growth compared to control groups, suggesting a promising avenue for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

A study published on the anticancer effects of similar compounds revealed that treatment with 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol resulted in decreased viability of cancer cells. The compound was found to activate apoptotic pathways through caspase activation .

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of protein function. Additionally, the compound may interact with cellular signaling pathways, such as the Wnt/β-catenin pathway, influencing cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazolo[3,4-d]pyrimidine Core

  • 3,6-Dimethyl-1-phenyl-5-(4-substitutedphenyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones Structure: Pyrazolo[3,4-d]pyrimidin-4-one core with methyl, phenyl, and substituted phenyl groups. Synthesis: Prepared via refluxing pyrazolo-oxazinone derivatives with aromatic amines in pyridine . Key Difference: Replacement of the thiol group with a ketone (C=O) reduces nucleophilicity but improves stability.
  • 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine Derivatives Structure: Methylthio (-SMe) substituent at position 6 instead of position 4.

Heterocyclic Analogues with Dihydrobenzo[b][1,4]dioxin Moiety

  • 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole (DDFDI) Structure: Imidazole core with dihydrodioxin and furan substituents. Synthesis: One-pot condensation of benzil, ammonium acetate, and aldehydes in ethanol . ADMET Profile: Complies with Lipinski’s rule (drug-like properties) with moderate synthetic accessibility .
  • Triazole-Based Cathepsin X Inhibitor (Compound 22)

    • Structure : Triazole-thioether linked to dihydrodioxin.
    • Activity : Potent inhibition of cathepsin X (Ki = 0.12 µM) and anti-migratory effects on tumor cells .

Electroluminescent Materials with Similar Moieties

  • CDDPI and DBDPA
    • Structure : Phenanthroimidazole or carbazole fused with dihydrodioxin.
    • Application : High-efficiency blue OLEDs with external quantum efficiency up to 19.2% .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Key Application/Activity
Target Compound Pyrazolo[3,4-d]pyrimidine 4-thiol, dihydrodioxin 286.31 Under investigation
DDFDI Imidazole Dihydrodioxin, furan, diphenyl Not reported Drug candidate (ADMET studied)
3,6-Dimethyl-pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one Methyl, phenyl ~340 (estimated) Kinase inhibition (hypothesized)
Compound 22 Triazole Dihydrodioxin, isopropyl-thioether Not reported Cathepsin X inhibition
CDDPI Phenanthroimidazole Carbazole, dihydrodioxin Not reported OLED host material

Research Findings

  • ADMET Predictions : DDFDI exhibits favorable drug-likeness with moderate synthetic accessibility (difficulty level 5/10), aligning with Lipinski’s and Ghose’s rules . The target compound’s thiol group may improve solubility but could pose metabolic instability risks.
  • Biological Activity : Compound 22’s thioether linkage enhances inhibitory potency against cathepsin X, suggesting that sulfur-containing groups in the dihydrodioxin series are critical for enzyme targeting .
  • Material Science Applications : CDDPI’s dihydrodioxin-phenanthroimidazole hybrid structure enables efficient charge transport in OLEDs, achieving luminance >39,000 cd/m² .

Biological Activity

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis of the Compound

The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through various methods, often involving the condensation of 2,3-dihydrobenzo[b][1,4]dioxin derivatives with pyrazole and pyrimidine structures.

Example Synthetic Route

A common synthetic route includes:

  • Starting Materials : 2,3-Dihydrobenzo[b][1,4]dioxin derivative and a suitable pyrazole precursor.
  • Reagents : Use of bases such as sodium hydride in DMSO.
  • Conditions : Reaction at room temperature followed by purification.

Antiparasitic Activity

Research indicates that compounds analogous to 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol exhibit notable antiparasitic properties. In vitro studies have shown effectiveness against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, with low micromolar potencies observed .

Anticancer Properties

The compound also demonstrates promising anticancer activity. Studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit cancer cell proliferation. The mechanism may involve the induction of autophagy and apoptosis in cancer cells. For instance, certain derivatives have been reported to exhibit selective toxicity towards cancer cells while sparing normal cells .

Antimicrobial Activity

In addition to antiparasitic and anticancer properties, there are reports of antimicrobial activities against both Gram-positive and Gram-negative bacteria. The structural features of the pyrazolo[3,4-d]pyrimidine core are believed to contribute significantly to this activity .

Cytotoxicity Concerns

While exploring the biological activities of this compound class, it is crucial to consider cytotoxicity. Some studies suggest that certain derivatives may exhibit cytotoxic effects at higher concentrations, which could complicate their therapeutic potential. Therefore, understanding the balance between efficacy and toxicity is essential for future drug development .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of related compounds:

StudyFindings
High-throughput screening Identified several pyrazolo[3,4-d]pyrimidine derivatives with significant antiparasitic activity against Trypanosoma species .
Cytotoxicity assessment Found that specific derivatives exhibited low cytotoxicity against human cell lines while maintaining antiparasitic efficacy .
Antimicrobial testing Demonstrated effectiveness against a range of bacterial strains .

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